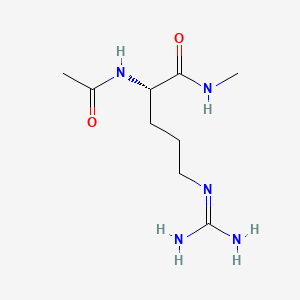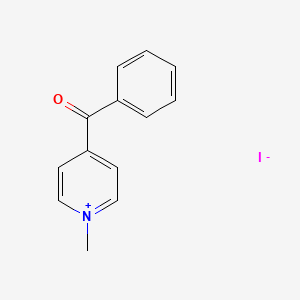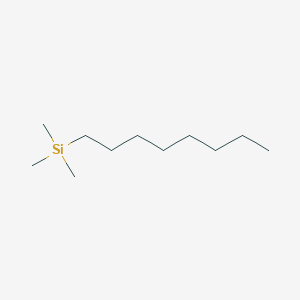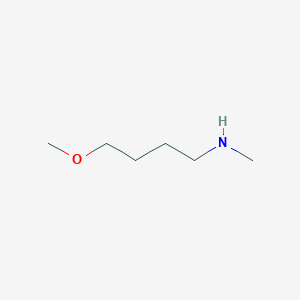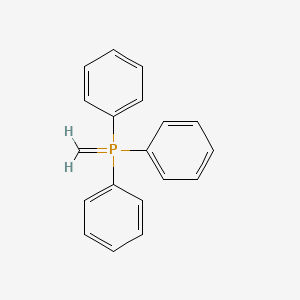
Methylenetriphenylphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenetriphenylphosphorane is an organophosphorus compound with the formula Ph3PCH2 . It is the parent member of the phosphorus ylides, popularly known as Wittig reagents . It is a highly polar, highly basic species .
Synthesis Analysis
Methylenetriphenylphosphorane is prepared from methyltriphenylphosphonium bromide by its deprotonation using a strong base like butyllithium . The phosphorane is generally not isolated, instead it is used in situ . The estimated pKa of this carbon acid is near 15 .Molecular Structure Analysis
The Methylenetriphenylphosphorane molecule contains a total of 39 bonds . There are 22 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 1 double bond, 18 aromatic bonds, and 3 six-membered rings . The phosphorus atom is approximately tetrahedral . The PCH2 centre is planar and the P=C H2 distance is 1.661 Å, which is much shorter than the P-Ph distances (1.823 Å) .Chemical Reactions Analysis
Methylenetriphenylphosphorane is used to replace oxygen centres in aldehydes and ketones with a methylene group, i.e., a methylenation . The phosphorus-containing product is triphenylphosphine oxide .Physical And Chemical Properties Analysis
Methylenetriphenylphosphorane has a molecular formula of C19H17P . Its average mass is 276.312 Da and its monoisotopic mass is 276.106781 Da .Mécanisme D'action
The ability of phosphorus to hold more than eight valence electrons allows for a resonance structure to be drawn forming a double bonded structure call a phosphorane . Although Wittig reagents are commonly drawn in the phosphorane form, the ylide form is often used because it shows the nucleophilic carbanion .
Safety and Hazards
When handling Methylenetriphenylphosphorane, it is advised to avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Relevant Papers Over the lifetime, 136 publication(s) have been published within this topic receiving 1535 citation(s) . Popular works include Rhodium-Catalyzed Methylenation of Aldehydes, A novel synthesis of 4H-chromen-4-ones via intramolecular Wittig reaction and more .
Propriétés
Numéro CAS |
3487-44-3 |
|---|---|
Formule moléculaire |
C19H17P |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
methylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C19H17P/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H2 |
Clé InChI |
XYDYWTJEGDZLTH-UHFFFAOYSA-N |
SMILES |
C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Autres numéros CAS |
3487-44-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





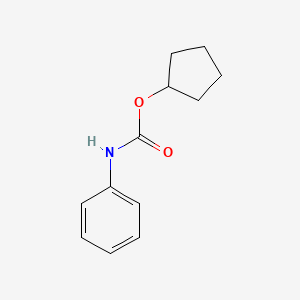
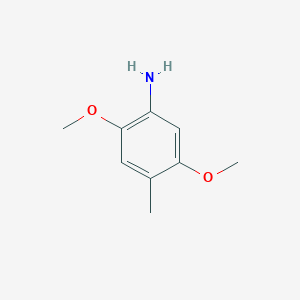

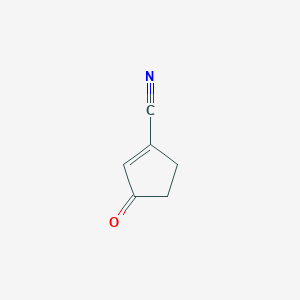
![3-Bromobenzo[c]isothiazole](/img/structure/B3051515.png)
